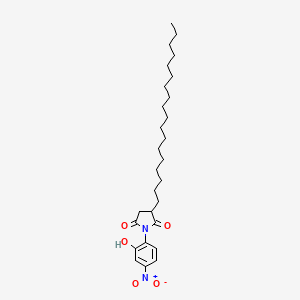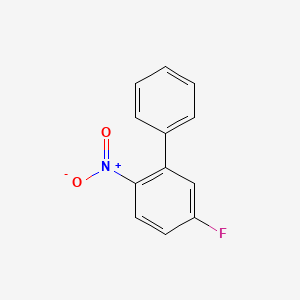
5-Fluoro-2-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-nitro-1,1'-biphenyl: is an organic compound that belongs to the class of nitroaromatic compounds It consists of a biphenyl structure with a fluorine atom at the 5-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitro-1,1'-biphenyl typically involves the nitration of fluorobiphenyl compounds. One common method includes the use of 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene as starting materials. These are dissolved in a suitable solvent, and a catalyst such as Ms-Pd (palladium) is added along with an acid-binding agent. The reaction mixture is stirred until the reaction is complete, followed by washing, extraction, concentration, and recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out in continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors. The continuous-flow process involves the nitration of fluorobiphenyl compounds using mixed acids as nitrating agents, with careful monitoring of temperature and reaction parameters to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is 5-amino-2-nitrobiphenyl.
Substitution: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Applications De Recherche Scientifique
5-Fluoro-2-nitro-1,1'-biphenyl has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-nitro-1,1'-biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a biphenyl structure.
2-Nitrobiphenyl: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
5-Fluoro-2-aminobiphenyl: The amino derivative of 5-Fluoro-2-nitro-1,1'-biphenyl, which has different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H8FNO2 |
|---|---|
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
4-fluoro-1-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-7-12(14(15)16)11(8-10)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
XXCHOBGHVYLOIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
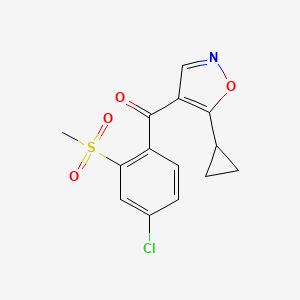

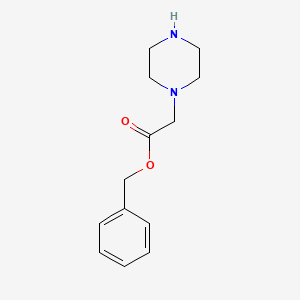
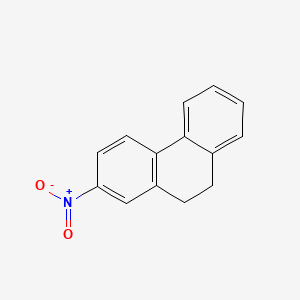
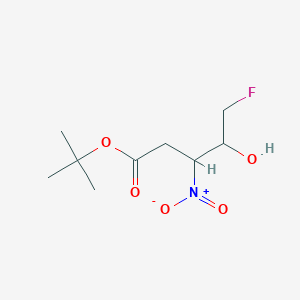

![Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B8759485.png)
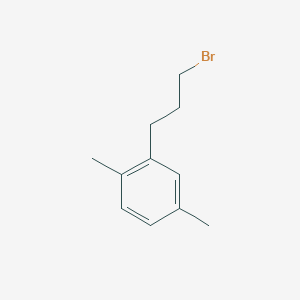
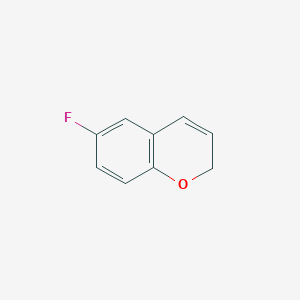
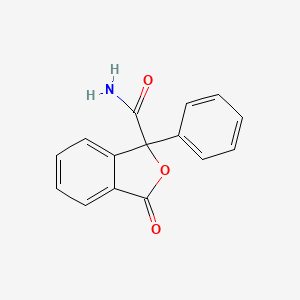
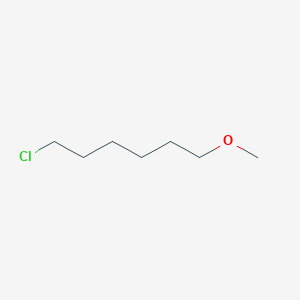
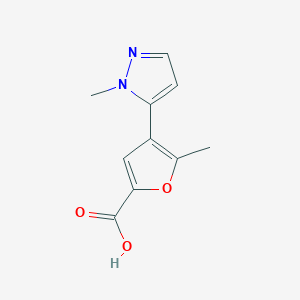
![(2,3-Dihydropyrazolo[5,1-b]thiazol-6-yl)methanol](/img/structure/B8759535.png)
